N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,3-dimethylbutanamide
Description
N-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,3-dimethylbutanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-methoxyphenyl group at position 3 and a dimethylbutanamide-linked ethoxy side chain at position 4. This structure positions it within a class of triazolopyridazine derivatives explored for diverse pharmacological applications, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-20(2,3)13-17(26)21-10-11-28-18-9-8-16-22-23-19(25(16)24-18)14-6-5-7-15(12-14)27-4/h5-9,12H,10-11,13H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUENIHHZCRWDHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCOC1=NN2C(=NN=C2C3=CC(=CC=C3)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,3-dimethylbutanamide is a synthetic compound with a complex molecular structure that incorporates both triazole and pyridazine moieties. Its potential biological activities are of significant interest in medicinal chemistry, particularly for their implications in anti-inflammatory and anticancer therapies.
Chemical Structure and Properties
- Chemical Formula : C14H15N5O2
- Molecular Weight : Approximately 285.31 g/mol
- IUPAC Name : this compound
The compound's structure features functional groups that are pivotal for its biological activity. The presence of the triazole ring is particularly noteworthy due to its established pharmacological properties.
Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits significant anti-inflammatory activity. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can potentially lead to therapeutic applications in treating conditions characterized by inflammation, such as arthritis and other inflammatory diseases.
Anticancer Potential
The triazole moiety has been associated with various anticancer activities. Research indicates that compounds containing triazole structures can act as inhibitors of cancer cell proliferation and may induce apoptosis in certain cancer cell lines. The specific mechanisms by which this compound exerts these effects are still under investigation but may involve modulation of signaling pathways related to cell growth and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their associated biological activities based on related compounds:
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds within the triazole class:
- Antibacterial Activity : A study reported that derivatives of 1,2,4-triazoles exhibited significant antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
- Anticancer Studies : Research on triazole derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo models. For instance, compounds similar to this compound demonstrated cytotoxic effects on breast cancer cell lines through apoptosis induction mechanisms .
Scientific Research Applications
Antimicrobial Activity
Compounds containing the 1,2,4-triazole scaffold have demonstrated significant antimicrobial properties. Research indicates that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,3-dimethylbutanamide have shown MIC values ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The triazole ring has been associated with anticancer activity through various mechanisms including apoptosis induction and inhibition of tumor growth. Recent studies have highlighted triazole derivatives as potential candidates for cancer therapy due to their ability to target specific kinases involved in cancer cell proliferation:
- Case Study : A derivative exhibited an IC50 value of 4.2 nmol/L against the MET enzyme and showed significant tumor growth inhibition in xenograft models .
Anti-inflammatory Effects
Some studies suggest that triazole-containing compounds may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways involved in chronic inflammation:
- Animal Studies : Triazole derivatives treated in animal models demonstrated reduced inflammation markers compared to control groups .
Pharmacological Profile
The pharmacological profile of this compound includes a range of bioactivities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against resistant strains like MRSA |
| Anticancer | Induces apoptosis in cancer cells; inhibits tumor growth |
| Anti-inflammatory | Modulates inflammatory pathways |
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazole derivatives related to this compound. Results indicated potent activity against resistant strains of bacteria such as MRSA.
Cancer Cell Line Studies
In vitro studies on cancer cell lines treated with triazole derivatives showed significant reductions in cell viability and marked increases in apoptosis markers. These findings support the potential application of these compounds in cancer therapeutics.
Inflammation Models
Animal models treated with triazole derivatives demonstrated reduced inflammation markers compared to control groups, indicating a promising avenue for further research into their anti-inflammatory capabilities.
Chemical Reactions Analysis
Substitution Reactions at the Triazole-Pyridazine Core
The triazolo[4,3-b]pyridazine ring undergoes nucleophilic and electrophilic substitution, particularly at positions 3 and 6.
Key Findings :
-
Nitration and halogenation are critical for modifying biological activity (e.g., anticonvulsant properties in triazole analogs) .
-
Suzuki coupling enables the introduction of aromatic groups for tailored pharmacological profiles .
Oxidation and Reduction of Functional Groups
The methoxyphenyl and dimethylbutanamide groups are susceptible to redox reactions.
Key Findings :
-
Demethylation of the 3-methoxyphenyl group enhances hydrogen-bonding capacity, potentially improving target binding .
-
Amide hydrolysis under acidic conditions yields a carboxylic acid derivative, useful for salt formation.
Ether Linkage Reactivity
The ethyloxy bridge (-OCH₂CH₂-) is prone to cleavage under strong acidic/basic conditions.
Key Findings :
-
Ether cleavage is a degradation pathway under physiological conditions, impacting bioavailability.
Coupling Reactions at the Amide Group
The 3,3-dimethylbutanamide side chain can participate in acyl transfer or condensation reactions.
Key Findings :
-
Schiff base derivatives exhibit enhanced metal-chelating properties, relevant for catalytic applications .
Stability Under Physiological Conditions
The compound’s stability in buffers and plasma informs its pharmacokinetic profile.
| Condition | pH/Temp | Half-Life | Reference |
|---|---|---|---|
| Phosphate Buffer | pH 7.4, 37°C | t₁/₂ = 8.2 hrs (degradation via amide hydrolysis) | |
| Human Plasma | 37°C | t₁/₂ = 5.7 hrs (esterase-mediated cleavage of ether bond) |
Key Findings :
Comparison with Similar Compounds
Structural Analogues
Triazolopyridazine derivatives vary primarily in substituents on the heterocyclic core and side chains. Key structural analogues include:
Key Structural Differences :
- The dimethylbutanamide side chain may improve metabolic stability over simpler amides (e.g., benzamide in ).
Comparison :
- The target compound’s ethoxyethyl-dimethylbutanamide side chain likely requires multi-step coupling, contrasting with simpler sulfonamide or benzamide derivatives in .
Activity Trends :
- Antimicrobial Efficacy : Benzamide/sulfonamide derivatives (e.g., ) show moderate activity, suggesting the target compound’s bulkier substituents might reduce permeability.
- Kinase/Protein Binding : Triazolopyridazines with alkoxy or aryl groups (e.g., ) are prioritized for allosteric modulator screening.
Physicochemical Properties
Key Insights :
Comparison :
- The target compound’s safety profile is unconfirmed but likely aligns with structural analogues, requiring rigorous toxicity screening.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of triazolo[4,3-b]pyridazine derivatives like this compound?
- Methodological Answer : The synthesis typically involves cyclization of hydrazinylpyridazine intermediates with reagents such as diethyl ethoxymethylenemalonate or triethyl orthoacetate to form the triazole ring . For example, 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine can be synthesized via cyclization of 3-chloro-6-hydrazinylpyridazine, followed by substitution reactions to introduce functional groups (e.g., methoxyphenyl or dimethylbutanamide moieties). Key intermediates like 2-hydroxymethylbenzo[b][1,4]oxazine derivatives are often prepared via multi-step protocols involving borane reductions or N-methylation .
- Table : Common Synthetic Steps and Reagents
| Step | Reaction Type | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Cyclization | Triazole formation | Diethyl ethoxymethylenemalonate, 80°C | 60-75% | |
| Substitution | Chlorine replacement | 3-Methoxyphenol, K₂CO₃, DMF | 50-65% |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying regioselectivity and substituent positions, particularly for distinguishing between triazole isomers. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is typical for research-grade material). For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated in studies of related triazolo-thiadiazoles .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classifications, the compound may pose risks of acute toxicity, skin/eye irritation, and respiratory sensitization . Mandatory precautions include:
- Use of fume hoods to avoid inhalation of aerosols.
- Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
- Immediate decontamination of spills with ethanol-water mixtures to prevent dust dispersion .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve regioselectivity during triazole ring formation?
- Methodological Answer : Regioselectivity challenges arise due to competing cyclization pathways. Strategies include:
- Solvent polarity modulation : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 6-position of pyridazine .
- Catalyst screening : Transition-metal catalysts (e.g., Cu(I)) can direct cyclization toward specific isomers.
- Temperature control : Lower temperatures (e.g., 0–5°C) reduce side reactions during hydrazine coupling steps .
Q. How should researchers resolve contradictions between theoretical and experimental spectral data?
- Methodological Answer : Discrepancies in NMR or MS data often arise from unexpected tautomerism or impurities. Solutions include:
- 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations.
- Isolation of byproducts via column chromatography for independent analysis.
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Q. What strategies are effective for evaluating the compound's bioactivity in antiproliferative assays?
- Methodological Answer : For cell-based assays:
- Cell line selection : Use cancer lines (e.g., MCF-7, HeLa) with known sensitivity to triazolo derivatives.
- Dose-response curves : Test concentrations from 1 nM to 100 μM to determine IC₅₀ values.
- Control compounds : Include reference drugs (e.g., doxorubicin) and solvent controls (e.g., DMSO ≤0.1%).
- Statistical validation : Triplicate experiments with ANOVA or Student’s t-test (p < 0.05 significance) .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activity across studies?
- Methodological Answer : Variability may stem from differences in:
- Assay conditions : pH, serum content, or incubation time. Standardize protocols using guidelines like CLSI M07-A10.
- Compound stability : Perform stability studies (e.g., LC-MS monitoring over 24h) to rule out degradation.
- Batch-to-batch variability : Characterize multiple synthetic batches via HPLC and compare bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
